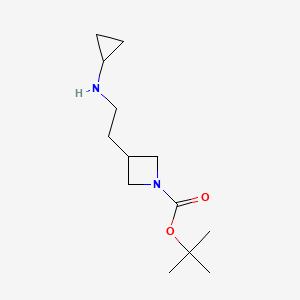
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It is a white crystalline powder commonly used in various fields, including medical, environmental, and industrial research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-propylpiperazine with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted piperazine derivatives.
Oxidation: N-oxides of the original compound.
Reduction: Corresponding alcohols.
科学研究应用
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can disrupt normal cellular functions, leading to antimicrobial or cytotoxic effects .
相似化合物的比较
Similar Compounds
- 2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one
- 2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one
- 2-Chloro-1-(4-ethylpiperazin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-(4-propylpiperazin-1-yl)ethan-1-one is unique due to its specific propyl substitution on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile .
属性
CAS 编号 |
695812-81-8 |
|---|---|
分子式 |
C9H17ClN2O |
分子量 |
204.70 g/mol |
IUPAC 名称 |
2-chloro-1-(4-propylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C9H17ClN2O/c1-2-3-11-4-6-12(7-5-11)9(13)8-10/h2-8H2,1H3 |
InChI 键 |
ZMISUNLWIGFBQA-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCN(CC1)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


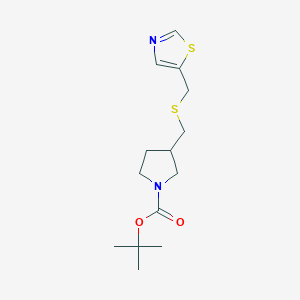
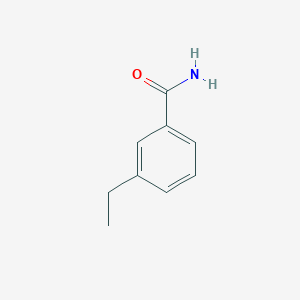
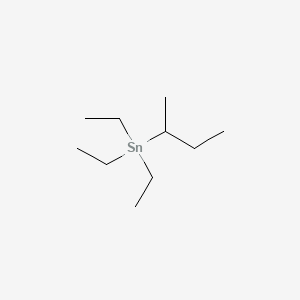
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)
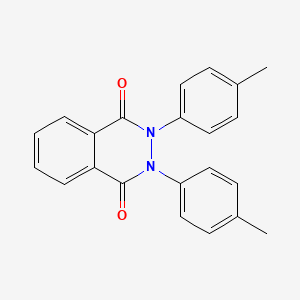

![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)

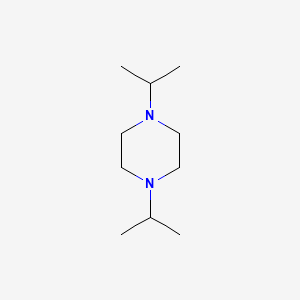

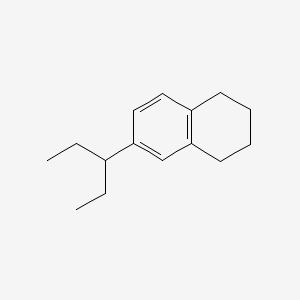
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13951815.png)
